(R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a dichlorophenyl moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-amino-4-(2,5-dichlorophenyl)butanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain pure ®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid.
Industrial Production Methods
Industrial production methods for ®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.
Major Products Formed
Hydrolysis: ®-3-amino-4-(2,5-dichlorophenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The dichlorophenyl moiety can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid
- ®-3-amino-4-(2,5-dichlorophenyl)butanoic acid
- ®-3-(Boc-amino)-4-phenylbutanoic acid
Uniqueness
®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both Boc-protected amino and dichlorophenyl groups. These features make it a valuable intermediate in asymmetric synthesis and the development of chiral drugs.
Properties
IUPAC Name |
(3R)-4-(2,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDKBFWCUGGEEZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.